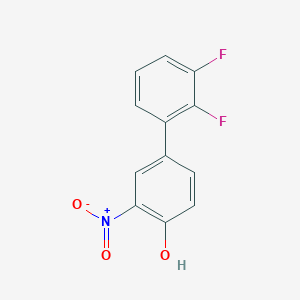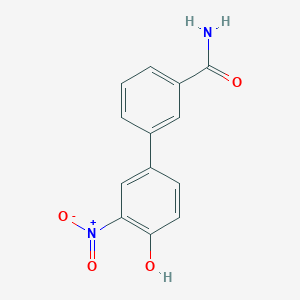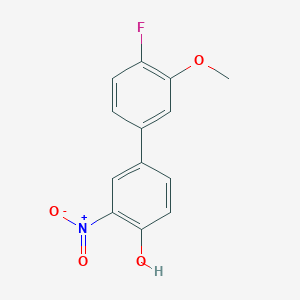
4-(3-Methylthiophenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methylthiophenyl)-2-nitrophenol, 95% (4-MNP) is an organic compound with a wide range of applications in scientific research. It is a yellowish-brown solid which is soluble in many organic solvents, such as acetic acid, ethanol, and methanol. 4-MNP is widely used in synthetic organic chemistry and as a reagent in biochemical and physiological experiments. It is also used as a fluorescent dye in cell imaging and as a substrate for enzymes.
Aplicaciones Científicas De Investigación
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a fluorescent dye in cell imaging, as a substrate for enzymes, and as a reagent in biochemical and physiological experiments. It is also used in the synthesis of other organic compounds, such as 4-methylthiophenol and derivatives of 4-methylthiophenol.
Mecanismo De Acción
4-(3-Methylthiophenyl)-2-nitrophenol, 95% acts as a fluorescent dye in cell imaging. It is excited by ultraviolet light and emits green light, which can be used to visualize cells and other biological structures. 4-(3-Methylthiophenyl)-2-nitrophenol, 95% is also used as a substrate for enzymes, such as cytochrome P450, which catalyze the oxidation of 4-(3-Methylthiophenyl)-2-nitrophenol, 95% to 4-methylthiophenol.
Biochemical and Physiological Effects
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to reduce cell viability and induce apoptosis. In animal studies, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% has been shown to reduce blood pressure and heart rate, and to have anti-inflammatory and anti-oxidative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Methylthiophenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is soluble in many organic solvents. It is also relatively stable and can be stored for long periods of time. However, 4-(3-Methylthiophenyl)-2-nitrophenol, 95% is toxic and should be handled with caution. It should also be used in a well-ventilated area and should not be inhaled or ingested.
Direcciones Futuras
There are several potential future directions for 4-(3-Methylthiophenyl)-2-nitrophenol, 95% research. These include further studies into the biochemical and physiological effects of 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, as well as the development of new applications for 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, such as its use as a therapeutic agent. Additionally, further research could focus on the development of new synthesis methods for 4-(3-Methylthiophenyl)-2-nitrophenol, 95%, as well as the development of safer and more efficient ways to handle and store the compound.
Métodos De Síntesis
4-(3-Methylthiophenyl)-2-nitrophenol, 95% can be synthesized from 3-methylthiophene and 2-nitrophenol. The synthesis method involves a two-step reaction process. In the first step, 3-methylthiophene is reacted with 2-nitrophenol in the presence of a base, such as sodium carbonate, to form 4-(3-methylthiophenyl)-2-nitrophenol. In the second step, the product is purified by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
4-(3-methylsulfanylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWNKZLZYQTVAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylthiophenyl)-2-nitrophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














